molecular formula C12H10O5 B1324088 Ethyl 5-(2-furanoyl)-2-furoate CAS No. 890100-54-6

Ethyl 5-(2-furanoyl)-2-furoate

Cat. No.: B1324088
CAS No.: 890100-54-6
M. Wt: 234.2 g/mol
InChI Key: HMAWONVKQVYXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-furanoyl)-2-furoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of two furan rings, which are five-membered aromatic rings containing one oxygen atom each

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-furanoyl)-2-furoate typically involves the esterification of 5-(2-furanoyl)-2-furoic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-furanoyl)-2-furoate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted furan compounds.

Scientific Research Applications

Ethyl 5-(2-furanoyl)-2-furoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex furan derivatives.

    Biology: The compound can be used in the study of furan-based biomolecules and their interactions.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities, is ongoing.

    Industry: It is used in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-furanoyl)-2-furoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan rings can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

    Ethyl furoate: Another ester of furan with different substitution patterns.

    5-Hydroxy-2-furanone: A furan derivative with a hydroxyl group, showing different chemical properties.

Uniqueness

Ethyl 5-(2-furanoyl)-2-furoate is unique due to the presence of two furan rings, which can confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-(furan-2-carbonyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAWONVKQVYXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641794
Record name Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-54-6
Record name Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.